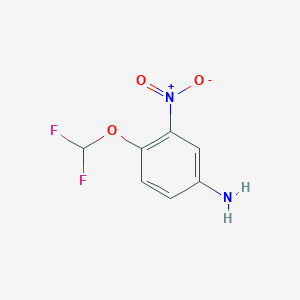
4-(Difluoromethoxy)-3-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethoxy)-3-nitroaniline is an organic compound with the molecular formula C7H7F2NO3 It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a nitro group (-NO2) attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-nitroaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. Finally, the nitro group is reduced to an amino group using a combination of ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields, lower costs, and minimal environmental impact. The process involves the same key steps but may use different solvents and catalysts to improve efficiency and scalability .
化学反応の分析
Types of Reactions
4-(Difluoromethoxy)-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Reduction: Hydrazine and ferric oxide are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethoxy group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products
Reduction: 4-(Difluoromethoxy)aniline is the major product when the nitro group is reduced.
Substitution: Various substituted anilines can be formed depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound can be obtained.
科学的研究の応用
4-(Difluoromethoxy)-3-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties
作用機序
The mechanism of action of 4-(Difluoromethoxy)-3-nitroaniline involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
類似化合物との比較
Similar Compounds
4-(Difluoromethoxy)aniline: Similar structure but lacks the nitro group.
4-Nitroaniline: Similar structure but lacks the difluoromethoxy group.
4-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
4-(Difluoromethoxy)-3-nitroaniline is unique due to the presence of both the difluoromethoxy and nitro groups, which confer distinct chemical properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, while the nitro group provides reactivity for further chemical modifications .
生物活性
4-(Difluoromethoxy)-3-nitroaniline is an organic compound that has garnered attention due to its unique chemical structure and potential biological activities. Characterized by the presence of difluoromethoxy and nitro functional groups, this compound exhibits a range of biological effects, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H6F2N2O3, with a molecular weight of approximately 204.13 g/mol. The presence of electronegative fluorine atoms and a reactive nitro group significantly influences its chemical reactivity and biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C7H6F2N2O3 |
| Molecular Weight | 204.13 g/mol |
| Functional Groups | Difluoromethoxy, Nitro |
This compound exhibits various biological activities through multiple mechanisms:
- Enzyme Inhibition : The compound has been reported to inhibit dihydrofolate reductase, a key enzyme in nucleotide synthesis, which may have implications in cancer therapy.
- Cytotoxicity : Several derivatives of this compound have demonstrated cytotoxic activity against various cancer cell lines, indicating its potential as an anticancer agent .
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antibacterial properties, suggesting that this compound may also possess such activity .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound derivatives on different tumor cell lines. The results indicated that these compounds preferentially targeted malignant cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies .
- Antimicrobial Effects : In another investigation, derivatives were tested against various bacterial strains. Results showed significant antibacterial activity, particularly against drug-resistant strains, highlighting the compound's potential as an antimicrobial agent .
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Cytotoxicity | High selectivity for cancer cells | |
| Antimicrobial | Significant activity against resistant bacteria | |
| Enzyme Inhibition | Inhibits dihydrofolate reductase |
Research Findings
Recent studies have focused on the synthesis and modification of this compound to enhance its biological activity:
- Structure-Activity Relationship (SAR) : Modifications at the para positions with electron-withdrawing groups have been shown to enhance cytotoxicity. For instance, introducing additional nitro groups significantly increases the compound's potency against tumor cells .
- Potential Therapeutic Applications : Given its ability to induce apoptosis in cancer cells and inhibit critical enzymes involved in cellular proliferation, this compound is being explored for its therapeutic potential in oncology and infectious diseases .
特性
分子式 |
C7H6F2N2O3 |
|---|---|
分子量 |
204.13 g/mol |
IUPAC名 |
4-(difluoromethoxy)-3-nitroaniline |
InChI |
InChI=1S/C7H6F2N2O3/c8-7(9)14-6-2-1-4(10)3-5(6)11(12)13/h1-3,7H,10H2 |
InChIキー |
CLEFQRLFZVWEJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















